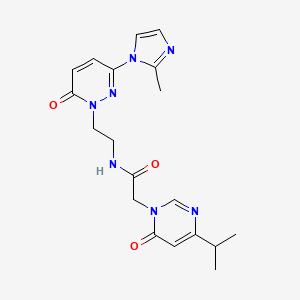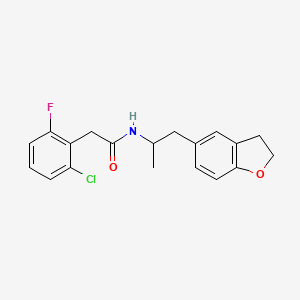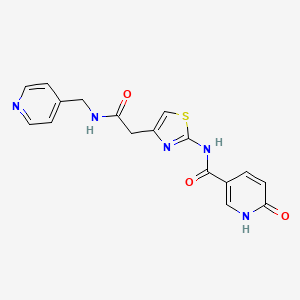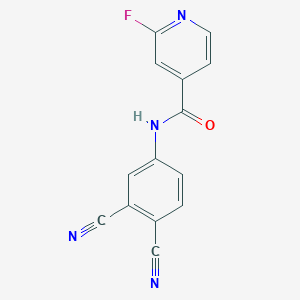
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC belongs to the family of pyridine derivatives and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties by inhibiting the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide possesses several advantages and limitations for lab experiments. One of the advantages of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its high purity, which makes it suitable for various biochemical and physiological assays. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide. One of the directions is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to explore its anti-bacterial and anti-viral properties and its potential as a new antibiotic or antiviral drug. Furthermore, research can be conducted to improve the solubility of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide in water, making it easier to use in various assays.
Synthesemethoden
The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves the reaction between 2-fluoropyridine-4-carboxylic acid and 3,4-dicyanophenylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess potential therapeutic applications in various fields of science. It has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKEVFSCCICIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

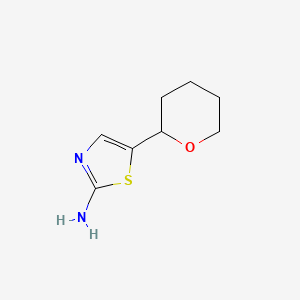
![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)
![Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate](/img/structure/B2435358.png)
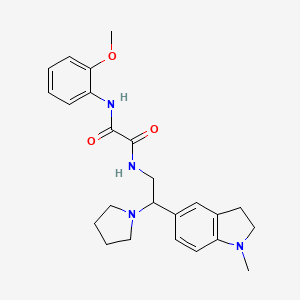
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
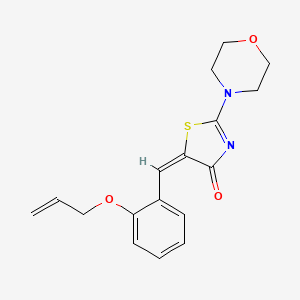
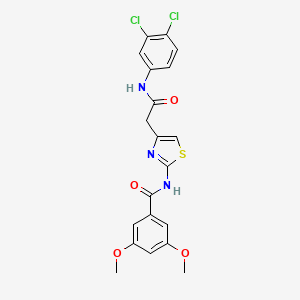
![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2435366.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2435367.png)
![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2435371.png)
